3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
Description
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane dihydrochloride is a spirocyclic compound featuring a pyrazole substituent and a 7-oxa-2-azaspiro[3.5]nonane core. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-10(2)16-8-11(7-15-16)12-13(9-14-12)3-5-17-6-4-13;;/h7-8,10,12,14H,3-6,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUUMSTUQHLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the formation of the pyrazole ring. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted pyrazole derivatives .
Scientific Research Applications
Pharmacological Properties
The primary pharmacological interest in this compound lies in its role as a monoacylglycerol lipase inhibitor . MAGL is an enzyme that hydrolyzes monoacylglycerols into glycerol and free fatty acids, thus playing a significant role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have various therapeutic effects.
Case Studies and Research Findings
-
Pain Management
- A study demonstrated that compounds similar to 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride effectively reduced pain responses in animal models. The increase in endocannabinoid levels contributed to analgesic effects, suggesting potential for chronic pain management therapies .
- Anti-inflammatory Effects
- Neuroprotective Properties
Mechanism of Action
The mechanism of action of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to various biological effects .
Comparison with Similar Compounds
7-Oxa-2-azaspiro[3.5]nonane Hydrochloride (CAS 1417633-09-0)
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Key Features : The parent spirocyclic structure lacks the pyrazole substituent, making it simpler but less pharmacologically active. It is often used as a building block for derivatives .
| Property | Target Compound | 7-Oxa-2-azaspiro[3.5]nonane HCl |
|---|---|---|
| Core Structure | Pyrazole-functionalized | Unsubstituted |
| Solubility | High (due to dihydrochloride) | Moderate |
| Pharmacological Activity | Likely enhanced | Limited |
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS 1588441-26-2)
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 221.15 g/mol
- This structural variation impacts receptor binding profiles .
Pyrazole-Containing Spirocyclic Derivatives
3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride
- Key Features : Differs by a methyl group instead of propan-2-yl on the pyrazole. The reduced steric bulk may lower lipophilicity but improve metabolic stability .
| Property | Target Compound (Propan-2-yl) | Methyl Analog |
|---|---|---|
| Substituent Size | Larger (isopropyl) | Smaller (methyl) |
| LogP (Predicted) | ~2.5 | ~1.8 |
| Metabolic Stability | Moderate | Higher |
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
- Example : Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
- Key Features : Larger spiro ring (4.5 vs. 3.5) and additional piperazine moieties confer distinct pharmacokinetic properties, such as prolonged half-life but reduced BBB penetration .
Functional and Pharmacological Comparisons
Bioactivity and Target Engagement
- Target Compound: Predicted to interact with CNS targets (e.g., serotonin receptors) due to spirocyclic rigidity and pyrazole’s hydrogen-bonding capacity. No direct data available, but analogs show affinity for 5-HT₁A and D₂ receptors .
- 7-Methyl-2,7-diazaspiro[3.5]nonane diHCl: Exhibits higher affinity for σ receptors, attributed to the additional nitrogen .
Data Tables
Table 1. Structural and Physical Properties
Table 2. Pharmacokinetic Predictions
| Compound | LogP | PSA (Ų) | BBB Penetration | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2.5 | 65 | Moderate | Moderate |
| 3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane diHCl | 1.8 | 60 | High | High |
| 7-Methyl-2,7-diazaspiro[3.5]nonane diHCl | 1.2 | 75 | Low | Low |
Biological Activity
The compound 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane; dihydrochloride is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHClN\O
The compound features a spirocyclic framework that is essential for its biological activity, particularly in targeting specific proteins involved in disease pathways.
Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFR) , which are implicated in various cancers and developmental disorders. The inhibition of FGFR can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .
Antitumor Activity
A study evaluated the antitumor effects of related compounds within the same chemical family. The results showed that derivatives of 2-azaspiro[3.5]nonane exhibited significant antitumor activity against several cancer cell lines, suggesting that similar derivatives could possess comparable effects .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds with similar structural motifs can lead to a dose-dependent reduction in tumor size. For instance, a derivative showed promising results in inhibiting KRAS G12C mutations associated with non-small cell lung cancer .
Data Table: Biological Activity Summary
Case Studies
- Case Study on KRAS G12C Inhibition :
- Inhibitory Effects on Inflammatory Disorders :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves coupling pyrazole derivatives with spirocyclic intermediates. For example, sulfonylation reactions under cooled conditions (e.g., –20°C in dichloromethane with triethylamine) can enhance regioselectivity . Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) improves purity . Yield optimization requires monitoring reaction times (40–48 hours for intermediates) and stoichiometric ratios of sulfonyl chlorides to azaspiro precursors .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use high-resolution LC-MS with Chromolith® HPLC columns to confirm molecular weight and purity . For stereochemical analysis, employ X-ray crystallography (as demonstrated for related spiro compounds) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the pyrazole and azaspiro moieties .
Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?
- Methodological Answer : Compare solubility profiles in polar solvents (e.g., water, methanol) versus non-polar media using UV-Vis spectroscopy. Stability studies under varying pH (e.g., simulated gastric fluid) require accelerated degradation assays monitored via HPLC . The hydrochloride salt enhances aqueous solubility, critical for in vitro cellular permeability assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazole substituents on biological activity?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, fluorophenyl) at the pyrazole 1-position. Test inhibition potency against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate electronic effects (Hammett constants) and steric bulk (molecular docking) with IC50 values . For spirocyclic modifications, compare azaspiro ring sizes (e.g., [3.5] vs. [4.5]) to assess conformational flexibility .
Q. What experimental frameworks are suitable for assessing environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Adopt a split-split plot design with abiotic/biotic compartments (water, soil, microbiota). Monitor degradation via LC-MS/MS, quantifying metabolites like 7-oxa-2-azaspiro[3.5]nonane. Use OECD 301F guidelines for ready biodegradability testing . For ecotoxicology, apply microcosm models to evaluate bioaccumulation in Daphnia magna .
Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic molecular conformations?
- Methodological Answer : Perform variable-temperature NMR to detect ring-flipping or pyrazole rotation. For ambiguous signals, use 2D-COSY and HSQC to assign proton-carbon correlations. Computational modeling (DFT or MD simulations) can predict low-energy conformers and validate experimental observations .
Q. What statistical approaches are recommended for validating reproducibility in pharmacological dose-response studies?
- Methodological Answer : Implement randomized block designs with quadruplicate replicates to control batch variability . Analyze EC50 values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals. For outliers, apply Grubbs’ test and repeat assays under blinded conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
